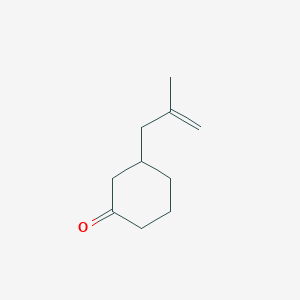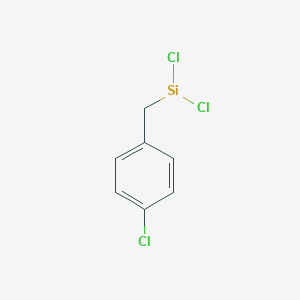
CID 19988494
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[(4-chlorophenyl)methyl]silane: is an organosilicon compound with the molecular formula C7H7Cl3Si It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: Dichloro[(4-chlorophenyl)methyl]silane can be synthesized through the reaction of 4-chlorobenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-chlorobenzyl chloride+silicon tetrachloride→Dichloro[(4-chlorophenyl)methyl]silane+HCl
Industrial Production Methods: In industrial settings, the production of dichloro[(4-chlorophenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or unreacted starting materials.
化学反应分析
Types of Reactions:
Substitution Reactions: Dichloro[(4-chlorophenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, dichloro[(4-chlorophenyl)methyl]silane can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled pH conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of silanols or siloxanes.
科学研究应用
Chemistry: Dichloro[(4-chlorophenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: In biological research, dichloro[(4-chlorophenyl)methyl]silane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用机制
Molecular Targets and Pathways: Dichloro[(4-chlorophenyl)methyl]silane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is harnessed in various chemical processes and applications.
相似化合物的比较
Dichloromethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive.
Chloromethylsilane: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness: Dichloro[(4-chlorophenyl)methyl]silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C7H6Cl3Si |
|---|---|
分子量 |
224.6 g/mol |
InChI |
InChI=1S/C7H6Cl3Si/c8-7-3-1-6(2-4-7)5-11(9)10/h1-4H,5H2 |
InChI 键 |
FNRWLBKVCLPLTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C[Si](Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



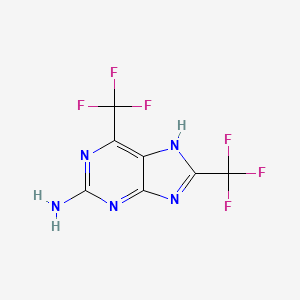
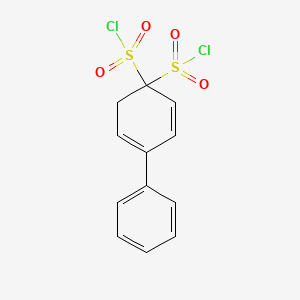
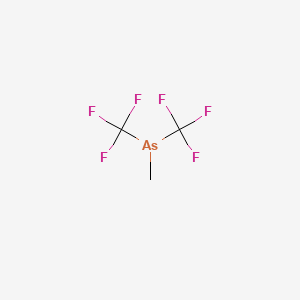

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
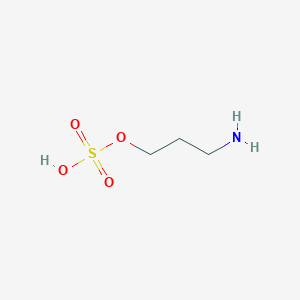


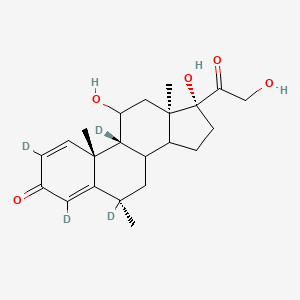
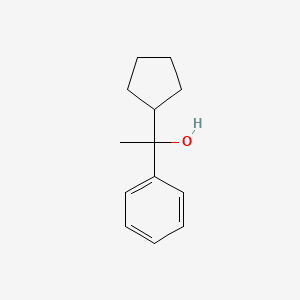
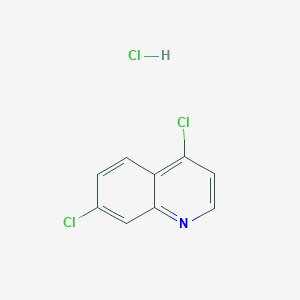
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
